3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine
Description
3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine (CAS: 585520-39-4) is a polycyclic heterocyclic compound featuring a pyrazolo[3,4-b]azepine core fused with a 1-ethylpiperidin-4-yl substituent. The compound is categorized as an intermediate or building block in pharmaceutical synthesis, with applications in drug discovery and development .
Properties
CAS No. |
585520-35-0 |
|---|---|
Molecular Formula |
C14H24N4 |
Molecular Weight |
248.37 g/mol |
IUPAC Name |
3-(1-ethylpiperidin-4-yl)-2,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C14H24N4/c1-2-18-9-6-11(7-10-18)13-12-5-3-4-8-15-14(12)17-16-13/h11H,2-10H2,1H3,(H2,15,16,17) |
InChI Key |
PVSZDJBAZLLFKI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)C2=C3CCCCNC3=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine typically involves multistep procedures. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
Pyrazolo-azepine derivatives vary in substituents and fused ring systems, which critically influence their biological activity and physicochemical properties. Key comparisons include:
Table 1: Structural Comparison of Pyrazolo-Azepine Derivatives
Key Observations :
- Substituent Impact : The 1-ethylpiperidin-4-yl group in the target compound contrasts with JNJ-18038683’s benzyl and chlorophenyl groups, which are bulkier and may hinder solubility. Piperidinyl substituents are common in CNS drugs due to their ability to enhance bioavailability .
- Biological Targets: While Bcl-xL inhibitors (pyridazino-azepines) target apoptosis pathways, JNJ-18038683’s co-administration with 8-OH-DPAT suggests serotonin receptor interactions, highlighting structural-activity divergence .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Key Observations :
- Solubility Challenges : Pyrazolo-azepines often require formulation aids (e.g., cyclodextrins) due to hydrophobicity. The target compound’s ethylpiperidinyl group may improve solubility compared to JNJ-18038683’s aromatic substituents .
- Salt Forms : Correction factors for salt forms (e.g., citrate, hydrobromide) are critical for dose accuracy in preclinical studies .
Pharmacological Activity and Therapeutic Potential
Table 3: Pharmacological Comparison
Key Observations :
- Divergent Mechanisms : JNJ-18038683’s serotonin-related activity contrasts with Bcl-xL inhibitors’ apoptosis induction, underscoring the role of core and substituent variations in target selection .
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of hexahydropyrazolo[3,4-b]azepines, which are characterized by their unique bicyclic structure. The presence of the ethylpiperidine moiety contributes to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 262.36 g/mol.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Effects : In animal models, compounds similar to hexahydropyrazolo[3,4-b]azepines have shown potential antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies suggest that these compounds may enhance mood and reduce anxiety-like behaviors in rodents.
- Analgesic Properties : The analgesic activity of related compounds has been documented in various studies. For instance, derivatives have been shown to inhibit pain responses in models such as the formalin test and the hot plate test, indicating potential for pain relief.
- Anti-inflammatory Activity : Certain derivatives have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This suggests that 3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine could possess similar properties.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Receptor Interaction : The ethylpiperidine group may facilitate interaction with various neurotransmitter receptors (e.g., serotonin receptors), influencing mood and pain perception.
- Enzyme Inhibition : By inhibiting COX enzymes or other inflammatory mediators, the compound could reduce inflammation and associated pain.
Study on Antidepressant Activity
In a recent study published in a peer-reviewed journal, researchers evaluated the antidepressant-like effects of hexahydropyrazolo[3,4-b]azepine derivatives in mice. The study utilized the forced swim test and tail suspension test to assess behavioral changes. Results indicated that these compounds significantly reduced immobility time compared to control groups, suggesting enhanced antidepressant activity.
Analgesic Efficacy Assessment
Another study focused on the analgesic properties of related compounds using the acetic acid-induced writhing test in mice. The results showed that administration of the compound resulted in a dose-dependent decrease in writhing responses, indicating effective analgesic properties comparable to standard analgesics like ibuprofen.
Data Table
Here is a summary table presenting key findings on biological activities:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(1-ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of precursor heterocycles (e.g., pyrazoloazepine cores) with ethylpiperidine derivatives. Key steps include:
- Solvent Selection : Dry acetonitrile or dichloromethane for nucleophilic substitutions (e.g., alkylation of piperidine) to minimize side reactions .
- Catalysis : Acidic or basic conditions to promote cyclization, with temperature control (60–80°C) to enhance regioselectivity .
- Purification : Recrystallization from polar solvents (e.g., ethanol or acetonitrile) improves purity, monitored via TLC or HPLC .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Use a multi-technique approach:
- NMR : H and C NMR to confirm the hexahydropyrazoloazepine backbone and ethylpiperidine substitution (e.g., δ 2.5–3.5 ppm for piperidine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] peak matching CHN).
- X-ray Crystallography : Resolve ambiguous stereochemistry in the azepine ring, if crystalline derivatives are obtainable .
Q. What preliminary biological assays are recommended to screen its activity?
- Methodological Answer : Prioritize target-agnostic assays:
- Kinase Inhibition : Broad-spectrum kinase panels to identify potential targets, given structural similarity to pyrazolopyrimidine kinase inhibitors .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Solubility Studies : Use shake-flask methods in PBS or DMSO to guide formulation for in vivo testing .
Advanced Research Questions
Q. How can computational methods predict and optimize the compound’s reactivity and selectivity?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model cyclization transition states and identify rate-limiting steps .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. DCM) to refine synthetic protocols .
- Machine Learning : Train models on existing pyrazoloazepine datasets to predict regioselectivity in alkylation reactions .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell line variability, concentration ranges) across studies to identify confounding factors .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with incremental modifications (e.g., ethyl vs. methyl piperidine) to isolate critical functional groups .
- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct binding to purported targets .
Q. How can AI-driven experimental design accelerate the discovery of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Generative Models : Design novel derivatives using fragment-based libraries constrained by synthetic feasibility (e.g., retrosynthetic accessibility scores) .
- ADME Prediction : Apply tools like SwissADME to prioritize compounds with favorable logP (<3) and topological polar surface area (TPSA <90 Ų) .
- High-Throughput Automation : Integrate robotic synthesis platforms with real-time analytics (e.g., inline NMR) for rapid iteration .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability and tissue distribution to identify bioavailability issues (e.g., rapid hepatic metabolism) .
- Metabolite Identification : Use LC-MS/MS to detect inactive or toxic metabolites that explain reduced efficacy in vivo .
- Dose Optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align dosing regimens across models .
Methodological Tools & Resources
- Synthetic Chemistry : Refer to protocols in pyrazolo[3,4-b]azepine literature for analogous reactions .
- Computational Support : Utilize COMSOL Multiphysics for reaction simulation and ICReDD’s reaction path search methods for optimization .
- Data Management : Implement chemical software with encryption for secure storage and analysis of spectral/biological data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
